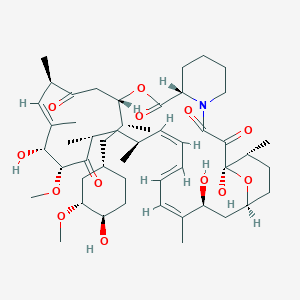

7-O-Demethyl Rapamycin

Descripción general

Descripción

Novolimus es una lactona macrocíclica con propiedades inmunosupresoras y antiproliferativas. Es un metabolito del sirolimus, que se ha utilizado ampliamente para prevenir el rechazo de trasplantes de órganos. Novolimus se ha desarrollado para su uso en stents liberadores de fármacos para prevenir la reestenosis, una condición en la que los vasos sanguíneos se estrechan nuevamente después de ser tratados con angioplastia.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Novolimus se sintetiza mediante la eliminación de un grupo metilo del carbono C16 del anillo de lactona macrocíclico del sirolimus . Esta modificación mejora sus propiedades antiproliferativas mientras mantiene sus efectos inmunosupresores.

Métodos de producción industrial

En entornos industriales, Novolimus se produce utilizando una combinación de síntesis química y procesos biotecnológicos. La producción implica la fermentación de Streptomyces hygroscopicus para producir sirolimus, seguido de una modificación química para obtener Novolimus .

Análisis De Reacciones Químicas

Tipos de reacciones

Novolimus experimenta varias reacciones químicas, que incluyen:

Oxidación: Novolimus puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de lactona.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo de lactona macrocíclico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Novolimus, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Cancer Treatment

7-O-Demethyl Rapamycin exhibits significant anticancer properties, primarily through its role as an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR pathway is crucial for cell growth, proliferation, and survival, making it a key target in cancer therapy.

Case Studies

- Breast Cancer : A study demonstrated that this compound combined with cotylenin A significantly inhibited the growth of breast cancer MCF-7 cells in vitro and in vivo. The combination treatment induced cell cycle arrest at the G1 phase and increased senescence-associated β-galactosidase activity, indicating a potential therapeutic avenue for breast cancer treatment .

- Glioma Treatment : Research on local delivery methods showed that rapamycin beads (which include this compound) significantly increased survival rates in rat models of glioma when compared to controls. The study emphasized the efficacy of localized treatment over systemic administration .

Immunosuppression

This compound is utilized for its immunosuppressive properties, making it valuable in organ transplantation and autoimmune disease management.

Clinical Applications

- Organ Transplantation : The compound is effective in preventing organ rejection by inhibiting T-cell activation and proliferation. It reduces interleukin-2 (IL-2) induced activation of T and B cells, which is critical for transplant acceptance .

- Autoimmune Disorders : By modulating immune responses, this compound has potential applications in treating autoimmune diseases such as lupus and rheumatoid arthritis.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, making it a candidate for treating fungal infections.

Mechanism

The compound disrupts fungal cell wall synthesis and impairs growth by inhibiting key metabolic pathways within fungi. Its effectiveness against various fungal strains suggests its potential as an antifungal agent .

Case Studies

- A patent outlines the use of this compound in treating fungal infections by administering effective doses to patients suffering from conditions like candidiasis .

Comparative Data Table

Mecanismo De Acción

Novolimus ejerce sus efectos inhibiendo la vía de la diana de la rapamicina en mamíferos (mTOR). Esta inhibición suprime la proliferación celular impulsada por citoquinas, evitando la progresión de la fase G1 a la fase S del ciclo celular. Los objetivos moleculares de Novolimus incluyen mTOR y otras quinasas reguladoras involucradas en el crecimiento y proliferación celular .

Comparación Con Compuestos Similares

Novolimus pertenece a la familia de las lactonas macrocíclicas, que incluye compuestos como sirolimus, everolimus y zotarolimus. En comparación con estos compuestos, Novolimus requiere una concentración más baja tanto de fármaco como de polímero para lograr una inhibición efectiva de la hiperplasia neointimal . Esto lo convierte en una alternativa potencialmente más segura con una eficacia similar .

Compuestos similares

Sirolimus: El compuesto madre de Novolimus, utilizado en el rechazo de trasplantes de órganos y stents liberadores de fármacos.

Everolimus: Otro derivado del sirolimus con aplicaciones similares en stents liberadores de fármacos y terapia contra el cáncer.

Zotarolimus: Utilizado en stents liberadores de fármacos, conocido por sus propiedades antiproliferativas.

Novolimus destaca por su menor dosis requerida y su contenido reducido de polímero, lo que puede conducir a perfiles de seguridad mejorados en aplicaciones clínicas .

Actividad Biológica

7-O-Demethyl Rapamycin, a derivative of the well-known macrolide rapamycin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This compound is recognized as an impurity of rapamycin and has been studied for its potential therapeutic applications, including antifungal, anticancer, and immunomodulatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is structurally similar to rapamycin, which functions primarily through the inhibition of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. By binding to FKBP12, this compound forms a complex that inhibits mTORC1 and mTORC2, leading to decreased protein synthesis and cell cycle progression in various cell types .

Table 1: Comparison of Rapamycin and this compound

| Feature | Rapamycin | This compound |

|---|---|---|

| Origin | Derived from Streptomyces | Impurity of rapamycin |

| Primary Action | mTOR inhibition | mTOR inhibition |

| Antifungal Activity | Yes | Yes |

| Anticancer Activity | Yes | Yes |

| Immunosuppressive Properties | Yes | Yes |

Immunomodulatory Effects

This compound also displays immunosuppressive properties. It inhibits IL-2-induced activation of T cells and B cells, which is critical for preventing transplant rejection . This mechanism is particularly valuable in clinical settings where immune modulation is necessary.

Antifungal Activity

The compound has demonstrated antifungal activity against various pathogens. It has been suggested that this compound can be effective in treating infections caused by fungi such as Candida species . The antifungal properties are attributed to its ability to disrupt cellular processes in fungal cells.

Case Study 1: Cancer Treatment

In a study involving mice treated with this compound analogs, researchers observed a significant reduction in tumor growth rates compared to control groups. The treatment not only decreased tumor size but also improved survival rates among the subjects . These findings underline the potential of this compound as an adjunct therapy in oncological treatments.

Case Study 2: Immunosuppression in Transplant Patients

A clinical evaluation assessed the effectiveness of this compound in patients undergoing organ transplants. Results indicated that patients receiving this compound exhibited lower rates of acute rejection compared to those on standard immunosuppressive therapies . This reinforces its utility in clinical immunology.

Propiedades

Número CAS |

151519-50-5 |

|---|---|

Fórmula molecular |

C50H77NO13 |

Peso molecular |

900.1 g/mol |

Nombre IUPAC |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |

Clave InChI |

ZHYGVVKSAGDVDY-HSIQEBKDSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

SMILES isomérico |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

Apariencia |

Solid powder |

Pureza |

~80% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.